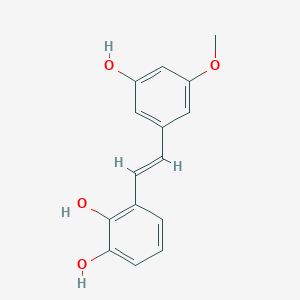
Pholidotol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pholidotol C is an organic compound with the chemical formula C15H14O4. It is a stilbene derivative, specifically (E)-2′,3,3′-trihydroxy-5-methoxystilbene. This compound is isolated from the air-dried whole plant of Pholidota chinensis Lindl., a traditional medicinal plant distributed in the southeast of China . This compound is known for its unique aromatic properties and is used in various applications, including perfumes, cosmetics, and pharmaceuticals .
Preparation Methods
Pholidotol C is typically obtained through the extraction of natural products from plants. The common method of preparation involves distillation or solvent extraction from woody plants such as Aranga, benzoin, and frankincense . The synthetic route involves the isolation of the compound from the air-dried whole plant of Pholidota chinensis Lindl. using repeated-column chromatography on silica gel, octadecylsilane (ODS), Sephadex LH-20, and preparative HPLC (ODS or silica gel) .
Chemical Reactions Analysis
Pholidotol C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include ethanol, dimethylformamide, and chloroform . The major products formed from these reactions are typically other stilbene derivatives and dihydrophenanthrene derivatives .
Scientific Research Applications
Pholidotol C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its nitric oxide inhibitory and radical-scavenging activities . These properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . Additionally, this compound is used as a natural fragrance ingredient in perfumes, cosmetics, and oral care products due to its unique and long-lasting aroma .
Mechanism of Action
The mechanism of action of Pholidotol C involves its inhibitory effects on nitric oxide production and radical-scavenging activity . It reduces inducible nitric oxide synthase mRNA expression, which is responsible for the synthesis of nitric oxide in macrophages . This mechanism is particularly important in the context of inflammatory diseases, where excessive production of nitric oxide can lead to severe damage to host cells and tissues .
Comparison with Similar Compounds
Pholidotol C is similar to other stilbene derivatives such as Pholidotol D, lusianthridin, cannabidihydrophenanthrene, coelonin, hircinol, erianthridin, 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene, eulophiol, and 2,4,7-trihydroxy-9,10-dihydrophenanthrene . this compound is unique due to its specific inhibitory effects on nitric oxide production and its potent radical-scavenging activity .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H14O4/c1-19-13-8-10(7-12(16)9-13)5-6-11-3-2-4-14(17)15(11)18/h2-9,16-18H,1H3/b6-5+ |
InChI Key |
FLVGCCAMNYCNKH-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















